molecular formula C18H27N3O3 B2520485 4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2202120-04-3

4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No.: B2520485
CAS No.: 2202120-04-3
M. Wt: 333.432
InChI Key: LFNYGBVXZOAXIM-UHFFFAOYSA-N
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Description

4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine moiety, and an oxane group, making it a complex molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.

    Attachment of the Oxane Group: The oxane group is incorporated through an etherification reaction, where an alcohol derivative reacts with the piperidine-pyridine intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide
  • 4-{[(3-ethylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide
  • 4-{[(3-methylpyridin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide

Uniqueness

4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide stands out due to its specific substitution pattern, which may confer unique chemical and biological properties compared to its analogs. This uniqueness can be attributed to the position and nature of the substituents on the pyridine and piperidine rings, influencing its reactivity and interactions with molecular targets.

Properties

IUPAC Name

4-[(3-methylpyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14-3-2-8-19-17(14)24-13-15-4-9-21(10-5-15)18(22)20-16-6-11-23-12-7-16/h2-3,8,15-16H,4-7,9-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNYGBVXZOAXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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